4-Iodo-2-nitrotoluene has the molecular formula C7H6INO2 and a molecular weight of approximately 263.034 g/mol. It is classified as an aromatic compound due to its benzene ring structure, which contains both an iodine atom and a nitro group attached to the toluene backbone. This compound is recognized for its potential as an intermediate in organic synthesis and its unique reactivity profile .
4-INT itself is not reported to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of other compounds that may have biological activity.
4-Iodo-2-nitrotoluene is a chemical intermediate used in the synthesis of various organic compounds. One specific example is its role in the production of 3-(4-methyl-3-nitro-phenyl)-1H-indole, a heterocyclic compound with potential applications in the development of pharmaceuticals [].
Here, 4-iodo-2-nitrotoluene undergoes a reaction with 2-hydrazinyl-benzaldehyde at 40°C to form the desired product [].
While research specific to 4-iodo-2-nitrotoluene's applications is limited, its similar structure to other nitroaromatic compounds suggests potential in areas like:
Several methods exist for synthesizing 4-iodo-2-nitrotoluene:
4-Iodo-2-nitrotoluene serves various roles in chemical manufacturing:
Research on interaction studies involving 4-iodo-2-nitrotoluene primarily focuses on its reactivity with nucleophiles and electrophiles. Studies indicate that the compound's reactivity can lead to various substitution products depending on the reaction conditions and reagents used. Understanding these interactions helps in optimizing synthetic routes for desired products .
Several compounds share structural similarities with 4-iodo-2-nitrotoluene. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Nitrotoluene | Contains a nitro group but lacks iodine | More common in industrial applications |
4-Nitrotoluene | Similar nitro group position but no iodine | Used extensively in dye production |
2-Iodo-4-nitrotoluene | Contains both iodine and nitro groups | Exhibits different reactivity patterns |
3-Iodo-2-nitrotoluene | Iodine at a different position than 4-iodo variant | May have distinct biological activities |
These comparisons highlight the uniqueness of 4-iodo-2-nitrotoluene in terms of its specific functional groups and potential applications within organic synthesis.
Irritant